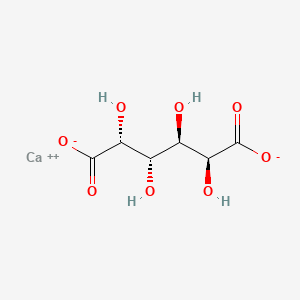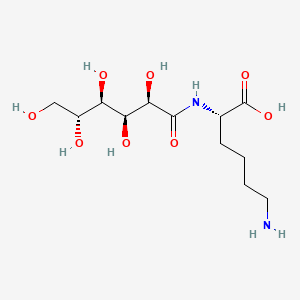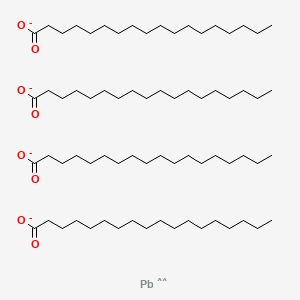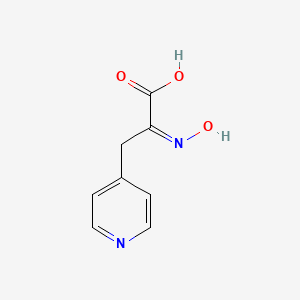
Rubidium 2-methylpropan-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rubidium 2-methylpropan-2-olate, also known as rubidium tert-butoxide, is an organometallic compound with the molecular formula C₄H₉ORb. It is a rubidium salt of tert-butyl alcohol and is commonly used as a strong base in organic synthesis. The compound is known for its high reactivity and is often utilized in various chemical reactions due to its ability to deprotonate weak acids.
Méthodes De Préparation
Rubidium 2-methylpropan-2-olate can be synthesized through the reaction of rubidium metal with tert-butyl alcohol. The reaction typically occurs under an inert atmosphere to prevent the rubidium metal from reacting with moisture or oxygen. The general reaction is as follows:
Rb+(CH3)3COH→(CH3)3CORb+H2
In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high purity and yield. The reaction conditions, such as temperature and solvent choice, are optimized to maximize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Rubidium 2-methylpropan-2-olate is a versatile reagent that participates in various types of chemical reactions:
Deprotonation Reactions: It is commonly used to deprotonate weak acids, forming the corresponding rubidium salts.
Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing leaving groups in organic molecules.
Elimination Reactions: It is used to promote elimination reactions, leading to the formation of alkenes from alkyl halides.
Common reagents used in these reactions include alkyl halides, weak acids, and other electrophiles. The major products formed depend on the specific reaction conditions and substrates used.
Applications De Recherche Scientifique
Rubidium 2-methylpropan-2-olate has a wide range of applications in scientific research:
Chemistry: It is used as a strong base in organic synthesis, facilitating various reactions such as deprotonation, substitution, and elimination.
Biology: It can be used in the synthesis of biologically active compounds, aiding in the development of pharmaceuticals and other bioactive molecules.
Medicine: Its role in the synthesis of medicinal compounds makes it valuable in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials, contributing to the manufacturing of advanced materials and polymers.
Mécanisme D'action
The primary mechanism by which rubidium 2-methylpropan-2-olate exerts its effects is through its strong basicity. It can deprotonate weak acids, generating rubidium salts and the corresponding conjugate bases. This deprotonation ability is crucial in many organic reactions, where it facilitates the formation of reactive intermediates that drive the reaction forward.
Comparaison Avec Des Composés Similaires
Rubidium 2-methylpropan-2-olate is similar to other alkali metal tert-butoxides, such as sodium tert-butoxide and potassium tert-butoxide. its reactivity and solubility can differ due to the unique properties of rubidium. Compared to sodium and potassium tert-butoxides, this compound may offer different reactivity profiles and solubility characteristics, making it suitable for specific applications where other tert-butoxides may not be as effective.
Similar Compounds
- Sodium tert-butoxide (NaOC(CH₃)₃)
- Potassium tert-butoxide (KOC(CH₃)₃)
- Lithium tert-butoxide (LiOC(CH₃)₃)
These compounds share similar chemical properties but differ in their reactivity and solubility, which can influence their use in various chemical reactions.
Propriétés
Numéro CAS |
3934-10-9 |
|---|---|
Formule moléculaire |
C4H9ORb |
Poids moléculaire |
158.58 g/mol |
Nom IUPAC |
2-methylpropan-2-olate;rubidium(1+) |
InChI |
InChI=1S/C4H9O.Rb/c1-4(2,3)5;/h1-3H3;/q-1;+1 |
Clé InChI |
CUGPDVWIMLFIQR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[O-].[Rb+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)morpholine](/img/structure/B12641544.png)



![4-{[(Pyrazin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12641570.png)


![1H-Indole-3-carboxamide, 5-chloro-N-[4-[5-methyl-4-(1-oxobutyl)-1H-pyrazol-1-yl]-1-piperidinyl]-1-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-](/img/structure/B12641585.png)
![3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-methyl-](/img/structure/B12641592.png)
![1-Methyl-2-(6-methyl-benzo[1,3]dioxol-5-yl)-ethylamine](/img/structure/B12641596.png)
![1-(4-Fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12641601.png)
![6-Thia-9-azaspiro[4.6]undecan-10-one](/img/structure/B12641610.png)
![1,3-Benzenediol, 4-[2-(phenylMethyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12641621.png)

